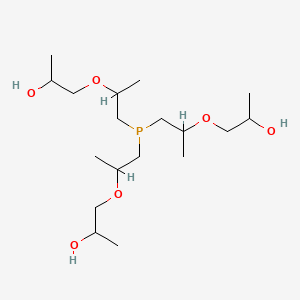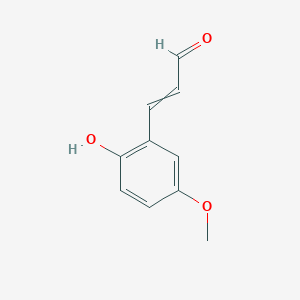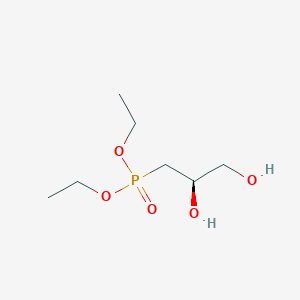
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a thienyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride typically involves the reaction of pyrrolidine with a ketone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, and it often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxides, alcohol derivatives, and substituted pyrrolidine compounds. These products are often used in further chemical synthesis and research applications.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride include:
- Pyrrolidine, 1-(3-oxo-2-phenylpropyl)-, hydrochloride
- Pyrrolidine, 1-(3-oxo-3-(2-thienyl)propyl)-, hydrochloride
- Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-furyl)propyl)-, hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the phenyl and thienyl groups. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications.
Propiedades
Número CAS |
31468-86-7 |
|---|---|
Fórmula molecular |
C17H20ClNOS |
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
2-phenyl-3-pyrrolidin-1-yl-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c19-17(16-9-6-12-20-16)15(13-18-10-4-5-11-18)14-7-2-1-3-8-14;/h1-3,6-9,12,15H,4-5,10-11,13H2;1H |
Clave InChI |
RQNSIOJWOLUEDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CS3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


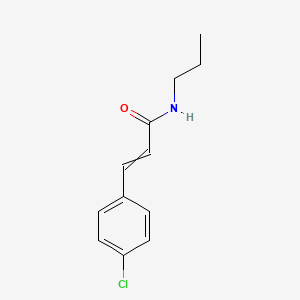
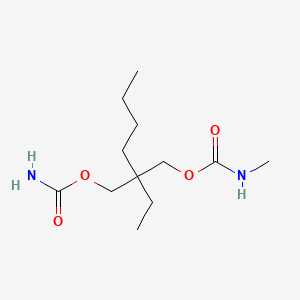
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)
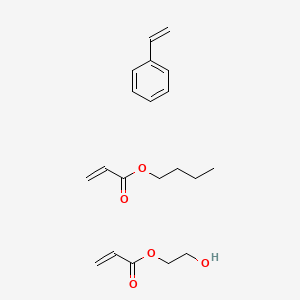


![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

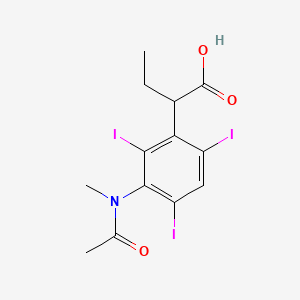
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
